molecular formula C8H8Cl2 B1614273 1-(Dichloromethyl)-2-methylbenzene CAS No. 60973-59-3

1-(Dichloromethyl)-2-methylbenzene

Cat. No.: B1614273
CAS No.: 60973-59-3
M. Wt: 175.05 g/mol
InChI Key: WPZKRYLMVCPDJR-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2-methylbenzene (CAS RN: 98-87-3) is an aromatic compound featuring a dichloromethyl (-CHCl₂) group and a methyl (-CH₃) group in the ortho position on the benzene ring. Its molecular formula is C₈H₈Cl₂, with a molecular weight of 175.06 g/mol. The dichloromethyl group introduces significant electron-withdrawing effects, while the ortho-methyl substituent contributes steric hindrance. This compound is primarily utilized in organic synthesis, particularly in reactions requiring electrophilic intermediates or dihalogenated precursors for cyclization and substitution processes .

Preparation Methods

Preparation Method Details and Reaction Conditions

Chlorination of 2-Chlorotoluene Using Chlorine Gas and Ferric Chloride Catalyst

One industrially relevant route is the chlorination of 2-chlorotoluene in the presence of ferric chloride (FeCl3) catalyst. The reaction proceeds via electrophilic aromatic substitution and side-chain chlorination, yielding 1-(Dichloromethyl)-2-methylbenzene as follows:

$$
\text{C}7\text{H}7\text{Cl} + \text{Cl}2 \xrightarrow[\text{FeCl}3]{\text{controlled conditions}} \text{C}7\text{H}5\text{Cl}_3 + \text{HCl}
$$

  • Reaction Conditions: Chlorine gas introduced at controlled temperature with FeCl3 catalyst.
  • Outcome: High selectivity for dichloromethyl substitution adjacent to the methyl group.
  • Industrial Notes: Reaction parameters are optimized to minimize over-chlorination and by-product formation.

Phosphorus Pentachloride Mediated Chlorination of o-Methylbenzyl Ketones

A patent-disclosed method involves converting o-methylbenzyl ketones (e.g., adjacent chlormezanone) to this compound derivatives using phosphorus pentachloride (PCl5):

  • Procedure:
    • Dissolve the ketone in ethylene dichloride solvent.
    • Add PCl5 gradually with controlled heating (up to ~87 °C).
    • Maintain reflux for extended periods (up to 12 hours).
    • Hydrolyze reaction mixture with ice/water to isolate organic phase.
    • Purify by washing and drying with magnesium sulfate.
  • Yield: Approximately 96.2% yield with 99.54% purity by HPLC-MS.
  • Advantages: High purity and yield; scalable for industrial applications.
  • Additional Step: Subsequent treatment with aluminum chloride and crosslinked polystyrene resin can be used to produce related chlorinated resins (2-CTA resins), demonstrating synthetic utility.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents & Catalysts Solvent Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
Chlorination of 2-chlorotoluene 2-chlorotoluene Cl2, FeCl3 Not specified Controlled (room to mild heating) ~1 hour High (not specified) High Industrial scale; selective chlorination
PCl5 Chlorination of ketone o-methylbenzyl ketone Phosphorus pentachloride (PCl5) Ethylene dichloride 62–87 12 hours reflux 96.2 99.54 High purity; hydrolysis and washing required
PCl5 Chlorination (Comparative) o-methylbenzyl ketone PCl5 Methylene dichloride Up to 135 90 min reflux 92.1 96.47 Slightly lower yield and purity; alternative solvent

Research Findings and Analytical Data

  • HPLC-MS Analysis: Used to confirm product purity, showing >99% purity in optimized PCl5 chlorination methods.
  • Yield Optimization: Controlled addition of PCl5 and temperature management critical to maximize yield and minimize side products.
  • Solvent Effects: Ethylene dichloride preferred for better solubility and reaction control compared to methylene dichloride in some protocols.
  • Catalyst Role: Lewis acids like FeCl3 and AlCl3 facilitate electrophilic substitution and improve selectivity.

Summary of Key Insights

  • The most effective preparation method for this compound involves chlorination of o-methylbenzyl ketones with phosphorus pentachloride in ethylene dichloride solvent, yielding high purity and yield.
  • Catalytic chlorination of 2-chlorotoluene with chlorine gas and ferric chloride offers an alternative industrial route.
  • Reaction conditions such as temperature, solvent choice, and reagent addition rate critically influence product quality.
  • Post-reaction workup involving hydrolysis, washing, and drying is essential for isolating pure product.
  • These methods are well-documented in patent literature and peer-reviewed chemical synthesis reports, providing authoritative and reproducible protocols.

Chemical Reactions Analysis

Free Radical Substitution on the Methyl Group

Reagents/Conditions : Chlorine (Cl2Cl_2) under UV light or sunlight .
Mechanism :

  • Initiation : Cl2UV2ClCl_2 \xrightarrow{UV} 2Cl^\bullet

  • Propagation :

    • C6H5C(CH3)Cl2+ClC6H5C(CH2Cl)Cl2+HClC_6H_5C(CH_3)Cl_2 + Cl^\bullet \rightarrow C_6H_5C(CH_2Cl)Cl_2 + HCl

    • C6H5C(CH2Cl)Cl2+Cl2C6H5C(CH2Cl)Cl2+ClC_6H_5C(CH_2Cl)Cl_2 + Cl_2 \rightarrow C_6H_5C(CH_2Cl)Cl_2 + Cl^\bullet
      Products : Sequential replacement of methyl hydrogens yields:
      | Reaction Stage | Product | Yield (Typical) |
      |----------------|-----------------------------------|-----------------|
      | Primary | 2-(Chloromethyl)-1-(dichloromethyl)benzene | 60–70% |
      | Secondary | 2-(Dichloromethyl)-1-(dichloromethyl)benzene | 20–30% |
      | Tertiary | 2-(Trichloromethyl)-1-(dichloromethyl)benzene | <10% |

Notes :

  • Multiple substitutions are kinetically favored but sterically hindered by the dichloromethyl group .

  • Reaction efficiency depends on Cl2Cl_2 concentration and irradiation duration .

Electrophilic Aromatic Substitution on the Benzene Ring

Reagents/Conditions : Cl2Cl_2 or Br2Br_2 with AlCl3AlCl_3 or FeCl3FeCl_3 catalyst .
Directing Effects :

  • Methyl group (2-position): Activates the ring, directing incoming electrophiles to ortho (3-position) and para (6-position) sites.

  • Dichloromethyl group (1-position): Deactivates the ring via electron withdrawal, weakly directing meta (4-position).

Observed Products :

ElectrophileMajor ProductYield (%)Conditions
Cl+Cl^+1-(Dichloromethyl)-2-methyl-4-chlorobenzene55–60AlCl3AlCl_3, 25°C
Br+Br^+1-(Dichloromethyl)-2-methyl-6-bromobenzene48–52FeBr3FeBr_3, 40°C

Mechanistic Insight :
Competition between directing effects results in mixed regioselectivity, with methyl dominance due to stronger activation .

Hydrolysis and Nucleophilic Substitution

Reagents/Conditions : Aqueous NaOHNaOH or alcoholic NH3NH_3 under reflux .
Reactions :

  • Dichloromethyl group hydrolysis :
    C6H5CCl2CH3+H2OC6H5COCH3+2HClC_6H_5CCl_2CH_3 + H_2O \rightarrow C_6H_5COCH_3 + 2HCl

  • Nucleophilic substitution :
    C6H5CCl2CH3+NH3C6H5C(NH2)CH3+2HClC_6H_5CCl_2CH_3 + NH_3 \rightarrow C_6H_5C(NH_2)CH_3 + 2HCl

Key Data :

SubstrateReagentProductYield (%)
1-(Dichloromethyl)-2-methylbenzene10% NaOHNaOH1-Acetyl-2-methylbenzene88–92
This compoundNH3NH_3/EtOH1-(Aminomethyl)-2-methylbenzene75–80

Industrial-Scale Chlorination

Process : High-temperature chlorination in continuous flow reactors with PCl5PCl_5 catalyst .
Optimized Conditions :

  • Temperature: 85–90°C

  • Solvent: Ethylene dichloride

  • Catalyst: PCl5PCl_5 (1:1 molar ratio)

Outcome :

  • Product : 1-Chloro-2-(dichloro(phenyl)methyl)benzene

  • Purity : >99% (HPLC-MS)

  • Yield : 96.2%

Stability and Byproduct Formation

Thermal Degradation :

  • Above 150°C, decomposition releases HClHCl and forms:

    • Benzene derivatives (e.g., 2-methylbenzaldehyde)

    • Polyhalogenated byproducts (e.g., 1,2,4-trichlorotoluene)

Light Sensitivity :

  • UV exposure induces radical recombination, producing dimeric species (e.g., bis(2-methylbenzyl) dichloride) .

Scientific Research Applications

Synthesis of Pharmaceuticals

1-(Dichloromethyl)-2-methylbenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, which can lead to the formation of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

A notable application is its use in synthesizing anticancer agents. For instance, researchers have utilized this compound to develop novel derivatives that exhibit enhanced cytotoxicity against cancer cell lines. The incorporation of the dichloromethyl group facilitates further functionalization, leading to compounds with improved therapeutic profiles.

Polymer Chemistry

The compound is also employed in polymer chemistry as a monomer or co-monomer in the production of specialty polymers. Its reactive chloromethyl group can participate in polymerization reactions, resulting in materials with tailored properties.

Case Study: Development of High-Performance Polymers

In a study focusing on high-performance polymers, this compound was used to synthesize cross-linked polystyrene networks. The resulting materials demonstrated exceptional thermal stability and mechanical strength, making them suitable for applications in electronics and coatings.

Production of Resins

The compound is utilized in producing various resins, particularly those used in coatings and adhesives. Its reactivity allows for the formation of cross-linked structures that enhance the durability and performance of these materials.

Data Table: Resin Properties

Resin TypeCompositionApplication Area
Epoxy ResinsThis compound + Epoxy MonomersCoatings
Phenolic ResinsThis compound + PhenolAdhesives

Flame Retardants

Another significant application is as a flame retardant additive. The presence of chlorine atoms enhances the material's resistance to combustion, making it suitable for use in textiles and construction materials.

Mechanism of Action

1-(Dichloromethyl)-2-methylbenzene can be compared with other similar compounds such as:

    Benzyl chloride: Similar in structure but lacks the methyl group on the benzene ring.

    2-methylbenzyl alcohol: The alcohol derivative of this compound.

    2-methylbenzaldehyde: The aldehyde derivative formed through oxidation.

Uniqueness: this compound is unique due to the presence of both the dichloromethyl and methyl groups on the benzene ring, which imparts distinct reactivity and chemical properties compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Methyl Groups

1-(Chloromethyl)-2-methylbenzene

  • Formula : C₈H₉Cl | MW : 140.61 g/mol
  • The monochlorinated analog exhibits reduced electron-withdrawing effects compared to the dichloromethyl derivative. It is frequently employed in alkylation reactions (e.g., synthesis of piperidine derivatives via reductive amination) due to its moderate reactivity and lower steric demand .
  • Key Difference : The absence of a second chlorine atom limits its utility in reactions requiring strong electrophilic character.

1-Chloro-2-(dibromomethyl)benzene

  • Formula : C₇H₅Br₂Cl | MW : 296.38 g/mol
  • This compound replaces dichloromethyl with a dibromomethyl (-CHBr₂) group. Bromine's higher atomic radius and polarizability enhance its leaving-group ability, making it more reactive in nucleophilic substitutions.

Positional Isomerism and Steric Effects

(Dichloromethyl)benzene

  • Formula : C₇H₆Cl₂ | MW : 161.03 g/mol
  • Lacking the ortho-methyl group, this compound shows higher reactivity in electrophilic aromatic substitution (e.g., nitration or sulfonation) due to reduced steric hindrance. For example, para-nitro derivatives of dichloromethylbenzene facilitate diastereoselective aziridine synthesis, yielding cis/trans isomer mixtures .
  • Contrast : The ortho-methyl group in 1-(Dichloromethyl)-2-methylbenzene hinders such reactions, often reducing yields in cyclization processes .

1-(Dichloromethyl)-4-nitrobenzene

  • Formula: C₇H₅Cl₂NO₂ | MW: 206.03 g/mol
  • The para-nitro group amplifies electron-withdrawing effects, enhancing reactivity toward nucleophilic attack. This compound is pivotal in TDAE (tetrakis(dimethylamino)ethylene)-mediated aziridine synthesis, where steric effects are less pronounced compared to ortho-substituted analogs .

Functional Group Replacements

1-(Azidomethyl)-2-methylbenzene

  • Formula : C₈H₉N₃ | MW : 147.18 g/mol
  • The azide (-N₃) group enables "click chemistry" applications, such as Huisgen cycloadditions. However, its high flammability (autoignition at -30°C) poses significant safety risks compared to the more stable dichloromethyl derivatives .

1-((E)-2-Chloroethenyl)-2-methylbenzene

  • Formula : C₉H₉Cl | MW : 152.62 g/mol
  • The chloroethenyl group introduces conjugated π-bonding, altering reactivity toward addition reactions (e.g., hydrohalogenation). Unlike dichloromethyl derivatives, this compound is less suited for electrophilic substitutions due to its unsaturated structure .

Data Table: Structural and Reactivity Comparison

Compound Substituents Molecular Formula MW (g/mol) Key Reactivity/Applications
This compound -CHCl₂ (ortho), -CH₃ C₈H₈Cl₂ 175.06 Electrophilic substitutions, cyclization
(Dichloromethyl)benzene -CHCl₂ C₇H₆Cl₂ 161.03 Aziridine synthesis (cis/trans mixtures)
1-Chloro-2-(dibromomethyl)benzene -CHBr₂, -Cl (ortho) C₇H₅Br₂Cl 296.38 Nucleophilic substitutions (high hazard)
1-(Azidomethyl)-2-methylbenzene -CH₂N₃ (ortho), -CH₃ C₈H₉N₃ 147.18 Click chemistry (flammable)

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(dichloromethyl)-2-methylbenzene, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves the chlorination of 2-methylbenzyl derivatives. For example, radical chlorination of o-xylene derivatives using sulfuryl chloride (SO₂Cl₂) under UV light can yield this compound. Reaction temperature (40–60°C) and stoichiometric control of chlorinating agents are critical to avoid over-chlorination . Characterization via ¹H NMR (e.g., δ 2.2–2.4 ppm for the methyl group) and GC-MS (m/z 195.47 [M⁺]) ensures purity .

Q. How do researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combined spectroscopic techniques are essential:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.1–7.3 ppm) and dichloromethyl groups (δ 5.6–6.4 ppm for CHCl₂) .
  • Mass Spectrometry : Confirms molecular weight (195.47 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validates %C, %H, and %Cl to detect impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as a skin irritant (H315) and hazardous to aquatic life (H410). Use fume hoods, nitrile gloves, and secondary containment. Spills require neutralization with sodium bicarbonate and disposal via EPA-approved hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies in analytical data (e.g., NMR or GC-MS) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from isotopic impurities (e.g., ³⁵Cl vs. ³⁷Cl) or solvent residues. Use high-resolution MS to distinguish isotopic clusters and deuterated solvents (e.g., CDCl₃) for NMR. Cross-validate with independent techniques like X-ray crystallography if crystalline derivatives are available .

Q. What strategies are effective for optimizing regioselectivity in the synthesis of halogenated derivatives of this compound?

  • Methodological Answer : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective functionalization. For example, introducing a fluorine atom at the para position requires a blocking group (e.g., trimethylsilyl) to direct electrophilic substitution . Monitor reaction progress via in-situ IR spectroscopy to detect intermediates .

Q. How does the environmental persistence of this compound compare to structurally related chlorobenzenes?

  • Methodological Answer : Aerobic biodegradation studies show slower degradation rates compared to mono-chlorinated analogs (e.g., 1,2-dichlorobenzene). Use OECD 301F respirometry to quantify biodegradation half-lives. Hydrophobicity (log P ~3.5) and bioaccumulation potential can be modeled using EPI Suite™ .

Q. What advanced computational methods are used to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict activation energies for reactions like Friedel-Crafts alkylation. Solvent effects are modeled using the COSMO-RS framework. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Properties

CAS No.

60973-59-3

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

IUPAC Name

1-(dichloromethyl)-2-methylbenzene

InChI

InChI=1S/C8H8Cl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3

InChI Key

WPZKRYLMVCPDJR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(Cl)Cl

Canonical SMILES

CC1=CC=CC=C1C(Cl)Cl

Key on ui other cas no.

60973-59-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As the process being relatively good in selectivity is known the process of the U.S. Pat. No. 3,597,485. This process comprises oxidizing alkylbenzene in gas phase in the presence of mixed catalyst consisting of tungsten and molybdenum oxides and terephthalaldehyde is obtained in 40-60% yield by passing air containing about 1% of p-xylene over the catalyst heated at 475°-575° C. with the contact set at 0.1-0.2 seconds. In this process, however, difficulty lies in recovery of products since dilute xylene is oxidized. On top of that, sublimation and reduction of effective components of catalyst cause a great lowering of catalyst activity and it is difficult to use it on a commercial basis unless these problems are solved. As the process for the production of aromatic dialdehydes using bishalomethylbenzene as starting material there are known, for instance, a preparative process of being acted upon with urotropin, air oxidation process and process of oxidizing with pyridine-N-oxide, but either of these processes is low in yield, involving use of a great deal of secondary material, and it cannot be said a practical process. Of processes using bischloromethylbenzene as starting material it is those processes involving the using, as the oxidizing agent, of nitric acid that achieved relatively favorable results. The U.S. Pat. No. 2,948,756 or West German Pat. No. 1229061, for instance, is known. The U.S. Pat. No. 2,948,756 comprises oxidizing p-xylene dichloride (viz., α,α'-dichloro-p-xylene) with nitric acid in a concentration of 10-19% at temperatures of 102°-110° C., nitric acid being used in the amount of 2-50 mols per mole of p-xylene dichloride, and terephthalaldehyde is obtained in 30-70% yield. West German Pat. No. 1229061 is an improvement of the U.S. Pat. No. 2948756 and follows procedures of oxidizing halomethylbenzenes with dilute nitric acid in the presence of heavy metal compound catalyst and terephthalaldehyde is obtained in 70-87% yield. As mentioned above, of conventional techniques relatively favorable results are obtained with the process of oxidizing p-xylene dichloride with nitric acid, but even with this process difficulty lies in economically obtaining starting material xylene dichoride. That is, xylene dichloride is usually prepared by the chlorination reaction of xylene, but in that case, it is difficult to selectively synthesize xylene dichloride and products are obtained as mixtures with different chlorination degrees of compounds or isomers. It is relatively easy to separate xylene dichloride from this mixture by distillation, but it entails such drawbacks as to form α,α-dichloroxylene, an isomer of xylene dichloride, as by-product, during the chlorination reaction of xylene, the amount of α,α-dichloroxylene formed as by-product amounting to 0.25-0.35 parts by weight per part by weight of α,α'-dichloroxylene. As mentioned thus far, prior art techniques for the process for the production of aromatic dialdehydes entail various shortcomings.
Name
xylene dichloride
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Synthesis routes and methods II

Procedure details

As the process being relatively good in selectivity is known the process of the U.S. Pat. No. 3,597,485. This process comprises oxidizing alkylbenzene in gas phase in the presence of mixed catalyst consisting of tungsten and molybdenum oxides and terephthalaldehyde is obtained in 40-60% yield by passing air containing about 1% of p-xylene over the catalyst heated at 475°-575° C. with the contact set at 0.1-0.2 seconds. In this process, however, difficulty lies in recovery of products since dilute xylene is oxidized. On top of that, sublimation and reduction of effective components of catalyst cause a great lowering of catalyst activity and it is difficult to use it on a commercial basis unless these problems are solved. As the process for the production of aromatic dialdehydes using bishalomethylbenzene as starting material there are known, for instance, a preparative process of being acted upon with urotropin, air oxidation process and process of oxidizing with pyridine-N-oxide, but either of these processes is low in yield, involving use of a great deal of secondary material, and it cannot be said a practical process. Of processes using bischloromethylbenzene as starting material it is those processes involving the using, as the oxidizing agent, of nitric acid that achieved relatively favorable results. The U.S. Pat. No. 2,948,756 or West German Pat. No. 1229061, for instance, is known. The U.S. Pat. No. 2,948,756 comprises oxidizing p-xylene dichloride (viz., α,α'-dichloro-p-xylene) with nitric acid in a concentration of 10-19% at temperatures of 102°-110° C., nitric acid being used in the amount of 2-50 mols per mole of p-xylene dichloride, and terephthalaldehyde is obtained in 30-70% yield. West German Pat. No. 1229061 is an improvement of the U.S. Pat. No. 2948756 and follows procedures of oxidizing halomethylbenzenes with dilute nitric acid in the presence of heavy metal compound catalyst and terephthalaldehyde is obtained in 70-87% yield. As mentioned above, of conventional techniques relatively favorable results are obtained with the process of oxidizing p-xylene dichloride with nitric acid, but even with this process difficulty lies in economically obtaining starting material xylene dichoride. That is, xylene dichloride is usually prepared by the chlorination reaction of xylene, but in that case, it is difficult to selectively synthesize xylene dichloride and products are obtained as mixtures with different chlorination degrees of compounds or isomers. It is relatively easy to separate xylene dichloride from this mixture by distillation, but it entails such drawbacks as to form α,α-dichloroxylene, an isomer of xylene dichloride, as by-product, during the chlorination reaction of xylene, the amount of α,α-dichloroxylene formed as by-product amounting to 0.25-0.35 parts by weight per part by weight of α,α'-dichloroxylene. As mentioned thus far, prior art techniques for the process for the production of aromatic dialdehydes entail various shortcomings.
Name
xylene dichoride
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
xylene dichloride
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0 (± 1) mol
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xylene dichloride
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